1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy
Description
1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethyl ester (CAS: 1412254-93-3) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a phenylmethyl (benzyl, Cbz) ester at the 1-position. Its molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.39 g/mol . The compound is commonly referred to as S-1-Cbz-3-Boc-aminopyrrolidine, highlighting its stereochemistry (S-configuration) and protective groups.
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O5/c1-16(2,3)24-14(21)18-17(11-12-7-5-4-6-8-12)9-10-19(13(17)20)15(22)23/h4-8H,9-11H2,1-3H3,(H,18,21)(H,22,23) |
InChI Key |
YDGBRROWZGCQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1=O)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a precursor molecule to introduce the carboxylic acid functionality.
Attachment of the 1,1-Dimethylethoxycarbonyl Group: This protective group is introduced to prevent unwanted reactions during subsequent steps. It is typically added using reagents like di-tert-butyl dicarbonate (Boc2O).
Addition of the Phenylmethy Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Functional Group Transformations
Stability and Reactivity
-
Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA), but the phenylmethyl ester remains stable under these conditions .
-
Base Sensitivity : The ester moiety undergoes hydrolysis in basic environments (e.g., NaOH), while the Boc group remains intact .
-
Thermal Stability : Purification via preparative HPLC (e.g., YMC S-10 ODS column with TFA/acetonitrile gradients) confirms stability up to 65°C .
Key Research Findings
-
Coupling Efficiency : PyBOP-mediated couplings achieve yields >90% under optimized conditions (e.g., 3 mmol scale, CH₂Cl₂ solvent) .
-
Purification Methods : Preparative HPLC (YMC columns, TFA/acetonitrile gradients) ensures high purity (>97.9%) .
-
Stereochemical Integrity : Chiral centers (e.g., at C3) are retained during reactions due to mild conditions and steric protection by the Boc group .
Data Tables
Table 1: Representative Reaction Conditions
| Example | Reactants | Reagents/Solvents | Yield | Purity |
|---|---|---|---|---|
| Example 1M | Compound A (0.071 mmol) | TFA/CH₂Cl₂ (deprotection) | 30 mg | >97.9% |
| Example 2D | L-Isoleucine ester, NaCNBH₃ | Methanol, acetic acid (16 hours, RT) | 70–90% | >95% |
Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 362.38 g/mol (estimated) | Calculated from PubChem data |
| logP | 2.1 (predicted) | EPISUITE/ADMET Predictor |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrrolidinecarboxylic acids exhibit potent antioxidant properties. For instance, a series of novel derivatives containing various substituents on the benzene ring were synthesized and tested for their antioxidant activity using methods such as DPPH radical scavenging. Some compounds showed antioxidant activity significantly higher than that of ascorbic acid, indicating their potential for therapeutic applications in oxidative stress-related conditions .
Pharmacological Properties
Pyrrolidine derivatives have been explored for their pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects. Research indicates that compounds with pyrrolidine structures can interact with biological targets effectively, leading to significant therapeutic outcomes. For example, certain pyrrolo[2,3-b]pyridine derivatives have shown promising results in treating various diseases due to their ability to inhibit multiple biological pathways .
Organic Synthesis
Synthetic Pathways
The synthesis of 1-Pyrrolidinecarboxylic acid derivatives often involves innovative synthetic strategies that utilize readily available starting materials. The development of new synthetic pathways is crucial for enhancing the efficiency and yield of these compounds. Techniques such as cross-coupling reactions and condensation processes are commonly employed to create complex structures from simpler precursors .
Functionalization Potential
The ability to functionalize the pyrrolidine ring opens avenues for creating a wide array of derivatives with tailored properties. This functionalization is critical in designing compounds with specific biological activities or improved pharmacokinetic profiles. Researchers continue to explore various functional groups that can be introduced into the pyrrolidine framework to enhance its utility in drug development .
Biological Evaluation
Molecular Docking Studies
Molecular docking studies have been instrumental in understanding how 1-Pyrrolidinecarboxylic acid derivatives interact with biological macromolecules. These studies help predict the binding affinities and orientations of compounds at active sites of enzymes or receptors. Such insights are essential for guiding further modifications and optimizing drug candidates for better efficacy and selectivity against target diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Key Structural Features:
- Boc Group: The (1,1-dimethylethoxy)carbonyl moiety provides acid-labile protection for the amino group, enabling selective deprotection in multistep syntheses.
- Cbz Ester : The phenylmethyl ester enhances lipophilicity and stability under basic conditions, typical of carbamate-protecting groups.
- 2-Oxo Functionality : The ketone at the 2-position may influence reactivity, such as susceptibility to nucleophilic attack or participation in tautomerism.
This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical development, particularly for protease inhibitors or bioactive molecules requiring controlled deprotection strategies .
Comparative Analysis with Structural Analogs
Functional Group and Substitution Variations
The target compound is compared to five structurally related pyrrolidine derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Pharmacological and Industrial Relevance
- Target Compound : Used in synthesizing chiral intermediates for drugs like alacepril and omapatrilat, where Boc/Cbz protection ensures regioselectivity .
- Methylsulfonyl Analog (493010-84-7) : The sulfonyl group enhances binding to serine proteases, making it a candidate for enzyme inhibitors .
- Decylcarbamoyl Derivative (64026-35-3) : Long alkyl chain improves membrane permeability, suggesting applications in prodrug design .
Biological Activity
1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy (CAS Number: 1255099-67-2) is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C18H26N2O5
- Molar Mass : 350.41 g/mol
- Density : 1.22 g/cm³ (predicted)
- Boiling Point : 510.5 °C (predicted)
- pKa : 12.01 (predicted)
- Storage Conditions : 2-8 °C
Biological Activity
The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions such as schizophrenia and depression. The following sections detail specific biological activities observed in studies.
Antipsychotic Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antipsychotic properties. For instance, compounds similar to 1-Pyrrolidinecarboxylic acid have been synthesized and tested for their efficacy in reducing symptoms of psychosis in animal models. A notable study demonstrated that these compounds could modulate dopamine receptor activity, which is crucial for managing psychotic disorders .
Anti-inflammatory Effects
In vitro studies have shown that certain derivatives of this compound can inhibit pro-inflammatory cytokines. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are pivotal in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
The neuroprotective effects of pyrrolidine derivatives have also been explored. Compounds with similar structures have been found to protect neuronal cells from oxidative stress-induced apoptosis, indicating a possible role in neurodegenerative disease management .
Case Studies
-
Synthesis and Evaluation of Antipsychotic Agents
- A study focused on synthesizing various pyrrolidine derivatives from 1-Pyrrolidinecarboxylic acid and evaluating their antipsychotic effects using behavioral assays in rodent models. The results indicated significant reductions in hyperactivity and stereotypical behaviors associated with psychosis .
- Inflammation Inhibition Study
- Neuroprotection in Stroke Models
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?
- Methodological Answer: Enantioselective synthesis requires precise control of reaction conditions. Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during the tert-butoxycarbonyl (Boc) protection step. Monitor stereochemistry via chiral HPLC or polarimetry. For example, a Boc-protected intermediate can be synthesized via coupling reactions (e.g., EDC/HOBt), followed by recrystallization in hexanes/EtOAc (30:70) to isolate the desired enantiomer .
Q. How can NMR and LCMS be optimized to characterize this compound and its intermediates?
- Methodological Answer:
- NMR: Use DMSO-d₆ for polar intermediates; track the Boc-protected amine (δ ~1.4 ppm for tert-butyl group) and the phenylmethyl ester (δ ~5.1 ppm for CH₂). For the 2-oxo group, observe carbonyl signals at δ ~170–175 ppm in NMR .
- LCMS: Employ reverse-phase C18 columns with a gradient of water/acetonitrile (0.1% formic acid). Monitor [M+H]⁺ ions (expected m/z ~436.5 for intermediates) and confirm purity >95% .
Q. What stability challenges arise during storage, and how can they be mitigated?
Q. Which solvent systems are optimal for its solubility in catalytic reactions?
- Methodological Answer: The compound shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phenylmethyl ester. For coupling reactions, use DMF with 1–5% LiCl to enhance solubility. XLogP3 values (~2.3) suggest limited solubility in hexanes or ethers .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcome of its reactions?
- Methodological Answer: Apply density functional theory (DFT) to model transition states in key steps (e.g., Boc deprotection or ester hydrolysis). Use software like Gaussian or ORCA to calculate activation energies for competing stereochemical pathways. Compare with experimental NMR coupling constants (e.g., vicinal J-values) to validate models .
Q. What strategies resolve contradictions in reaction yield data across different laboratories?
- Methodological Answer: Systematically evaluate variables:
- Catalyst loading: Test 1–10 mol% of Pd/C or Ni catalysts in hydrogenation steps.
- Temperature gradients: Use design of experiments (DoE) to identify optimal ranges (e.g., 25–80°C).
- Statistical analysis: Apply ANOVA to isolate significant factors (e.g., solvent purity >99.9% vs. 95%) .
Q. How does the phenylmethyl ester influence its reactivity in nucleophilic substitutions?
- Methodological Answer: The ester acts as an electron-withdrawing group, activating the pyrrolidine ring for nucleophilic attack at the 2-oxo position. Compare reaction rates with methyl or benzyl esters via kinetic studies (e.g., UV-Vis monitoring at 254 nm). Use Hammett plots to correlate substituent effects .
Q. What are the limitations of current synthetic routes for scaling to multigram quantities?
- Methodological Answer: Key bottlenecks include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
